molecular formula C4H8O2 B091453 Dioxane CAS No. 123-91-1

Dioxane

Cat. No. B091453
CAS RN: 123-91-1
M. Wt: 88.11 g/mol
InChI Key: RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Description

Dioxane, also known as 1,4-Dioxane, is a synthetic industrial chemical that is completely miscible in water . It is a colorless liquid with a faint sweet odor similar to that of diethyl ether . The compound is often called simply dioxane because the other dioxane isomers (1,2-and 1,3-) are rarely encountered .


Synthesis Analysis

1,4-Dioxane can be produced via dehydrative cyclization of vicinal diols catalyzed by acid or Lewis acid catalysts . A hydrogen-bonding catalyzed approach for the synthesis of 1,4-dioxanes from vicinal diols in ionic liquids under metal-free conditions has been reported . The mechanism investigation indicates that the IL cation and anion as the hydrogen-bond donor and acceptor, respectively, can activate the C–O and O–H bonds of diols via hydrogen-bonding, which synergistically realizes the dehydrative cyclization of vicinal diols to generate 1,4-dioxanes .


Molecular Structure Analysis

1,4-Dioxane is a heterocyclic organic compound, classified as an ether . It is a colorless liquid with a faint sweet odor similar to that of diethyl ether . The compound is often called simply dioxane because the other dioxane isomers (1,2-and 1,3-) are rarely encountered .


Chemical Reactions Analysis

1,4-Dioxane is used as a solvent for a variety of practical applications as well as in the laboratory, and also as a stabilizer for the transport of chlorinated hydrocarbons in aluminium containers . It is used in many products, including paint strippers, dyes, greases, varnishes, and waxes .


Physical And Chemical Properties Analysis

1,4-Dioxane is a colorless liquid at room temperature with an ether-like odor that is easily ignited by heat, sparks, or flames . The technical-grade product is >99.9% pure, but may contain bis(2-chloroethyl) ether as an impurity . It is highly mobile and has not been shown to readily biodegrade in the environment .

Scientific Research Applications

Water and Wastewater Treatment

1,4-Dioxane is a contaminant of emerging concern and a probable human carcinogen that has been widely detected in aqueous environments . However, the removal of 1,4-dioxane by conventional water and wastewater treatment plants had proven to be ineffective due to its unique physicochemical properties . Advanced oxidation processes (AOPs), such as ultraviolet radiation coupled with H2O2, had shown efficient 1,4-dioxane destruction and had already been applied for both water and wastewater treatment processes .

Biodegradation

More than 30 pure microbial strains and microbial communities that can metabolically or co-metabolically degrade 1,4-dioxane were reported . Biodegradation has been proven to be a feasible and cost-effective approach for 1,4-dioxane remediation . Suspended growth bioreactor, immobilized cell bioreactor, and biofiltration systems were the most commonly used biological approaches to remove 1,4-dioxane from contaminated water .

Adsorption

Though 1,4-dioxane easily desorbs after the adsorption by materials such as granular activated carbon (GAC) and zeolite, temporary 1,4-dioxane removal by adsorption followed by 1,4-dioxane biodegradation in the bioaugmented adsorption media may be a feasible strategy treating 1,4-dioxane contaminated water .

Solvent Stabilizer

1,4-Dioxane is a solvent stabilizer frequently found at contaminated sites where methyl chloroform (1,1,1-trichloroethane) was used for degreasing . It is estimated that 90% of this synthetic, organic compound has been used to stabilize the chlorinated solvent 1,1,1-trichloroethane .

Aprotic Solvent

1,4-Dioxane can be used as an aprotic solvent . An aprotic solvent is a solvent that does not have a hydrogen atom bonded to an atom of an electronegative element that would form a hydrogen bond. This makes it a good solvent for many organic reactions.

Internal Standard for NMR Spectroscopy

1,4-Dioxane can be used as an internal standard for NMR spectroscopy . In NMR spectroscopy, an internal standard is a chemical substance with a known position and intensity of NMR signal, against which other signals can be compared.

Safety And Hazards

1,4-Dioxane (C₄H₈O₂) is a colorless liquid or solid at cool temperatures (below 53°F). It can harm the eyes, skin, lungs, liver, and kidneys . 1,4-Dioxane may cause cancer . Workers may be harmed from exposure to 1,4-dioxane . The level of exposure depends upon the dose, duration, and work being done .

Future Directions

The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

1,4-dioxane
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InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2
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InChI Key

RYHBNJHYFVUHQT-UHFFFAOYSA-N
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Canonical SMILES

C1COCCO1
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Molecular Formula

C4H8O2
Record name DIOXANE
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Related CAS

28552-22-9
Record name Polydioxane
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DSSTOX Substance ID

DTXSID4020533
Record name 1,4-Dioxane
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Molecular Weight

88.11 g/mol
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Physical Description

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides., Liquid, Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 53 °F) with a mild, ether-like odor.
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Boiling Point

214 °F at 760 mmHg (NTP, 1992), 101.2 °C, 101 °C, 214 °F
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Flash Point

54 °F (NTP, 1992), 18 °C, 65 °F (18.3 °C) (Open cup), 12 °C c.c., 55 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, >800 g/L at 25 °C, Miscible with most organic solvents, Miscible with aromatic hydrocarbons and oils., Solubility in water: miscible, Miscible
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Density

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0337 g/cu cm at 20 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.0, 3.03
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Vapor Pressure

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992), 38.1 [mmHg], 38.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity., The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate., Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/, Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/
Record name 1,4-DIOXANE
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Product Name

Dioxane

Color/Form

Colorless liquid or solid (below 53 degrees F)

CAS RN

123-91-1
Record name DIOXANE
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name 1,4-DIOXANE
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Record name 1,4-Dioxane
Source EPA Acute Exposure Guideline Levels (AEGLs)
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Record name 1,4-Dioxane
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Record name 1,4-Dioxane
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Record name 1,4-dioxane
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Record name DIOXANE
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Record name 1,4-DIOXANE
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Record name 1,4-DIOXANE
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Record name DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE)
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Record name p-Dioxane
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URL https://www.cdc.gov/niosh-rtecs/JG7D80E8.html
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Melting Point

53.2 °F (NTP, 1992), 11.75 °C, 12 °C, 53 °F
Record name DIOXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/617
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Record name 1,4-DIOXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81
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Record name 1,4-DIOXANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/179
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dioxane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0237.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dioxane
Reactant of Route 2
Dioxane
Reactant of Route 3
Dioxane
Reactant of Route 4
Dioxane
Reactant of Route 5
Dioxane
Reactant of Route 6
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